Purpurogallin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Guide: Purpurogallin - Natural Sources, Bioactivities, and Analytical Methods

Introduction and Natural Sources of Purpurogallin

This compound is a benzotropolone-type natural phenol that serves as an important bioactive compound with significant antioxidant and pharmacological properties. This orange-red crystalline solid is soluble in polar organic solvents but not in water, making it particularly interesting for pharmaceutical and nutraceutical applications [1]. This compound occurs naturally as an aglycone, while its glycoside form (ether-linked to sugar), known as dryophantin, is found in various botanical sources including nutgalls and oak barks [1]. The compound can be synthesized through oxidation of pyrogallol using chemical oxidants like sodium periodate, which has facilitated extensive research into its properties and potential applications [1].

Historically, this compound attracted significant attention for dyeing applications, with early characterization work conducted by Arthur George Perkin, who documented the formation of trimethyl ether and triacetate derivatives [1]. Contemporary research has revealed that this compound is present in several plant materials beyond its traditional known sources, including roasted coffee beans, tea, and various underutilized fruits [2] [3]. Recent studies have detected this compound in commercial coffee samples, with concentration ranges varying based on extraction methods, demonstrating its significance in commonly consumed beverages [3].

Table 1: Natural Sources and Concentrations of this compound

| Natural Source | Part/Form | Concentration Range | Extraction Method | Reference |

|---|---|---|---|---|

| Nutgalls (Rhus semialata) | Fruit pulp | Not quantified | Methanol/water extraction | [4] |

| Oak barks | Bark | Not quantified | Not specified | [1] |

| Roasted coffee beans | Ground coffee | 85-770 ng/g dry weight | Water/Acetonitrile extraction | [3] |

| English breakfast tea | Tea leaves | 335-360 ng/g dry weight | Water extraction | [3] |

| Cocoa | Powder | Not detected | Water/Acetonitrile extraction | [3] |

Chemical and Physical Properties

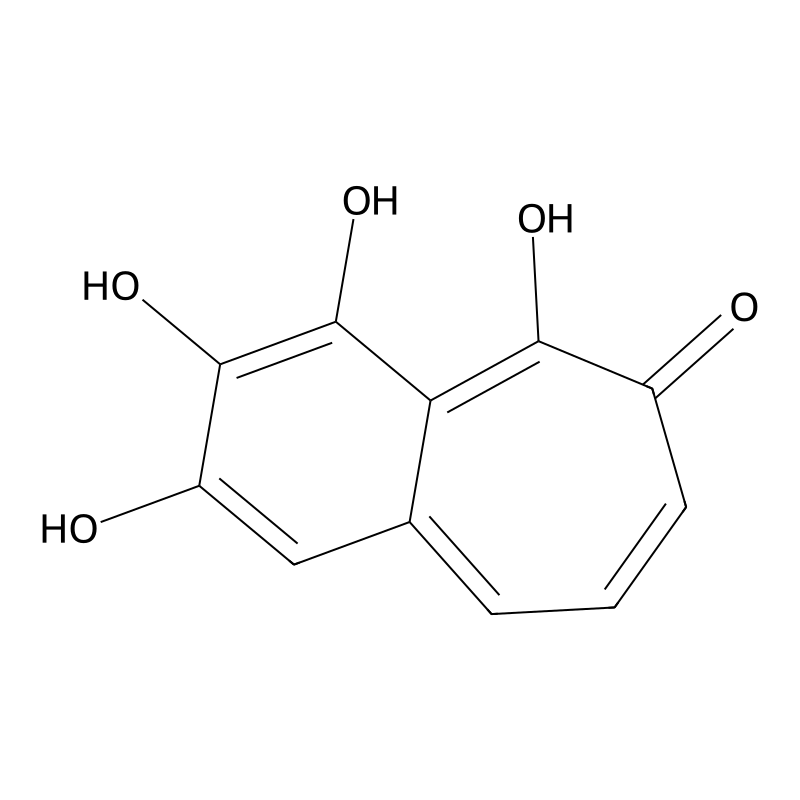

This compound (chemical formula: C₁₁H₈O₅; molar mass: 220.180 g·mol⁻¹) is characterized by its distinctive benzotropolone structure, which contributes to its notable chemical reactivity and biological activity [1]. The compound's systematic IUPAC name is 1,7,8,9-tetrahydroxy-2H-benzo[7]annulen-2-one, and it is also known as 2,3,4,6-tetrahydroxybenzocyclohepten-5-one [1]. The benzotropolone skeleton features a seven-membered ring with multiple hydroxyl groups, making it an effective radical scavenger and antioxidant.

This compound's formation mechanism involves oxidative dimerization of pyrogallol, either through enzymatic action or chemical oxidation [5]. Recent research has elucidated the crucial role of a bicyclo[3.2.1] octane-type intermediate (BOI) in the production of benzotropolone derivatives, including this compound [5]. This intermediate undergoes decarboxylation in aqueous environments to form this compound, while reactions with alcohols lead to the formation of ester derivatives, providing insights into the structural versatility of this compound class [5].

Table 2: Chemical and Physical Properties of this compound

| Property | Value/Description | Experimental Conditions | Reference |

|---|---|---|---|

| Chemical Formula | C₁₁H₈O₅ | - | [1] |

| Molar Mass | 220.180 g·mol⁻¹ | - | [1] |

| Appearance | Red crystalline solid | Standard state (25°C, 100 kPa) | [1] |

| Solubility | Soluble in polar organic solvents; insoluble in water | Standard state (25°C, 100 kPa) | [1] |

| Synthesis | Oxidation of pyrogallol with sodium periodate | Laboratory synthesis | [1] |

| Relative ORAC Value | 6.01 ± 0.42 | Oxygen-radical absorbance capacity | [3] |

Biological Activities and Mechanism of Action

Antioxidant and Cytoprotective Effects

This compound demonstrates potent antioxidant activity through multiple mechanisms, including direct free radical scavenging and enhancement of cellular defense systems. Studies have confirmed its high peroxyl radical scavenging activity, with a relative oxygen-radical absorbance capacity (ORAC) value of 6.01 ± 0.42 [3]. Research using electron spin resonance (ESR) spectroscopy has shown that this compound effectively scavenges hydroxyl radicals generated in Fenton reaction systems [6]. In cellular models, this compound protected human HaCaT keratinocytes from apoptosis induced by ultraviolet B (UVB) radiation and particulate matter (PM2.5) by reducing intracellular reactive oxygen species (ROS) levels and preventing oxidative damage to cellular components including DNA, lipids, and proteins [6].

The cytoprotective mechanisms of this compound involve modulation of mitochondrial function and regulation of apoptotic pathways. Treatment with this compound prevented mitochondrial depolarization induced by UVB and PM2.5 exposure, maintaining cellular energy metabolism and viability [6]. Furthermore, this compound regulates the balance between pro-apoptotic and anti-apoptotic proteins, effectively modulating caspase signaling pathways to suppress programmed cell death under oxidative stress conditions [6].

Enzyme Inhibition Activities

This compound exhibits significant inhibitory effects on several enzymes relevant to disease pathologies:

Xanthine oxidase inhibition: this compound demonstrates potent xanthine oxidase (XO) inhibitory activity, which contributes to its potential anti-gout properties. This activity is particularly significant as this compound is formed through the oxidation of pyrogallol, which itself shows time-dependent XO inhibition that increases with incubation period [2]. The conversion to this compound represents a key step in the mechanism of pyrogallol's potent XO inhibitory activity [2].

Catechol-O-methyltransferase inhibition: this compound can inhibit 2-hydroxy and 4-hydroxyestradiol methylation by catechol-O-methyltransferase, potentially influencing estrogen metabolism and related pathological processes [1].

TLR signaling inhibition: this compound has been identified as a potent and specific inhibitor of the TLR1/TLR2 activation pathway, suggesting potential applications in modulating inflammatory responses [1].

Tyrosinase inhibition: Studies on Rhus semialata fruit extracts containing this compound demonstrated anti-tyrosinase activity, with reported IC₅₀ values of 862.7 ± 12.62 μg/mL, indicating potential applications in hyperpigmentation disorders [4].

Signaling Pathways Modulated by this compound

The protective effects of this compound against UVB and PM2.5-induced apoptosis involve complex interactions with multiple signaling pathways. Experimental evidence indicates that this compound modulates mitogen-activated protein kinase (MAPK) signaling pathways, including p38, ERK, and JNK cascades [6]. These pathways play critical roles in cellular stress responses and survival mechanisms.

The following diagram illustrates the key signaling pathways through which this compound exerts its cytoprotective effects:

This compound modulates oxidative stress and apoptosis pathways.

Experimental Protocols

Extraction from Natural Sources

For the extraction of this compound from plant materials such as Rhus semialata fruits, the following methanol extraction protocol has been established [4]:

- Sample Preparation: Collect mature fruits and dry overnight in an oven at 40-45°C. Separate the pulp from seeds by hand crushing with sterile gloves, then winnow to isolate pulp. Grind the pulp to a fine powder using an appropriate mill.

- Methanol Extraction: Soak 10 g of fruit pulp powder in 100 mL of methanol at room temperature for 24 hours with constant shaking at 180 rpm. Repeat the extraction process for 48 and 72 hours to maximize yield.

- Filtration and Concentration: Filter the combined extracts through Whatman no. 1 filter paper. Concentrate the filtrate under reduced pressure at 45°C using a rotary evaporator.

- Storage: Store the dried extract at -20°C until required for bioactivity assays.

For water extraction, follow similar procedures but use deionized water as the solvent, followed by lyophilization of the supernatant at -80°C to obtain the dry extract [4].

Chemical Synthesis from Pyrogallol

This compound can be synthesized through chemical oxidation of pyrogallol as follows [1] [5]:

- Reaction Setup: Dissolve pyrogallol in acetone at room temperature with gentle stirring.

- Oxidation: Add silver oxide (Ag₂O) as an oxidizing agent to the solution and continue stirring. The reaction proceeds through formation of a bicyclo[3.2.1] octane-type intermediate (BOIPPG).

- Workup: After complete oxidation, filter the reaction mixture to remove residual oxidizing agent.

- Purification: Purify the crude product using column chromatography (Sephadex LH-20) or recrystallization to obtain pure this compound as red crystals.

This method typically yields this compound with high purity suitable for pharmaceutical studies and bioactivity assays.

Assessment of Xanthine Oxidase Inhibitory Activity

The xanthine oxidase (XO) inhibitory activity of this compound can be evaluated using the following protocol [2]:

- Reagent Preparation: Prepare phosphate buffer (50 mM, pH 7.4), xanthine solution (150 μM in 50 mM NaOH), and xanthine oxidase enzyme solution (approximately 0.1 U/mL in buffer).

- Sample Preparation: Dissolve this compound in DMSO and dilute with phosphate buffer to appropriate concentrations (typically 2.5-10 μM).

- Reaction Mixture: Combine 500 μL of sample solution with 300 μL of phosphate buffer and 100 μL of xanthine solution. Pre-incubate the mixture at 25°C for 10 minutes.

- Enzyme Reaction: Initiate the reaction by adding 100 μL of xanthine oxidase solution. Incubate at 25°C for 30 minutes.

- Reaction Termination: Stop the reaction by adding 500 μL of 1 N HCl.

- Measurement: Measure the absorbance at 295 nm using a spectrophotometer. Calculate the inhibition percentage using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance without test sample and A_sample is the absorbance with test sample.

This assay system allows for the evaluation of this compound's potential in managing hyperuricemia and gout.

Analytical Methods for Quantification

Sample Preparation and Solid-Phase Extraction

Accurate quantification of this compound in complex matrices like brewed beverages requires sophisticated sample preparation to overcome interference from hydrophobic background components [3]:

- Extraction: For ground coffee samples, extract 1 g with 9 mL of water in an 18 × 150 mm glass test tube at 121°C, 15 psi for 15 minutes using an autoclave. After vortexing, heat the autoclaved tube at 100°C for 15 minutes in a forced-air oven.

- Centrifugation: Collect the liquid and centrifuge at 15,982 × g (14,000 rpm) for 5 minutes. Collect the supernatant for solid-phase extraction.

- SPE Cartridge Conditioning: Condition a Sep-Pak Classic C18 cartridge with 3 mL acetonitrile followed by 3 mL water.

- Sample Loading: Load the extract onto the conditioned cartridge under normal atmospheric pressure.

- Washing: Wash the cartridge with water (3 × 3 mL) followed by 20% (v/v) acetonitrile in water (3 × 3 mL) to remove polar compounds.

- Elution: Elute this compound with 1 mL of 80% (v/v) acetonitrile in water to avoid co-elution of superhydrophobic compounds.

- Filtration: Pass the eluent through a 0.45 μm Nylon membrane filter before LC-MS analysis.

LC-MS Analysis and Quantification

The following liquid chromatography-mass spectrometry (LC-MS) method has been validated for this compound quantification [3]:

- Instrumentation: Use an HPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

- Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.8 μm)

- Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

- Flow Rate: 0.3 mL/min

- Injection Volume: 5 μL

- Column Temperature: 40°C

- Mass Spectrometric Conditions:

- Ionization Mode: Negative ESI

- Detection: Multiple reaction monitoring (MRM)

- Quantification Transition: m/z 219 → 201

- Confirmation Transition: m/z 219 → 175

- Fragmentor Voltage: 100 V

- Collision Energy: 15 eV

- Validation Parameters: The method demonstrates limits of detection and quantification of 71.8 and 155.6 ng/g dry weight, respectively, with a recovery rate of 26.6% using SPE [3].

The following workflow diagram illustrates the complete analytical process for this compound quantification:

Analytical workflow for this compound quantification in complex matrices.

Conclusion and Research Perspectives

This compound represents a naturally occurring benzotropolone compound with diverse biological activities and potential therapeutic applications. Its presence in traditional botanical sources like nutgalls and oak barks, as well as in commonly consumed beverages like coffee and tea, underscores its significance as a bioactive natural product. The comprehensive experimental protocols and analytical methods outlined in this guide provide researchers with robust methodologies for further investigation of this promising compound.

References

- 1. This compound [en.wikipedia.org]

- 2. Conversion to this compound, a key step in the mechanism ... [sciencedirect.com]

- 3. A New Approach for Quantifying this compound in Brewed ... [pmc.ncbi.nlm.nih.gov]

- 4. Bioactivity and nutritional quality of nutgall (Rhus semialata ... [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of this compound-formic acid ester derivatives and ... [sciencedirect.com]

- 6. This compound Protects Keratinocytes from Damage and ... [pmc.ncbi.nlm.nih.gov]

Purpurogallin and Iron Gall Ink: The Connection

The connection between purpurogallin and iron gall ink is indirect. This compound is a compound found in oak galls [1] [2], which are one of the primary ingredients in traditional iron gall ink. The key chemical reaction in the ink involves tannic and gallic acids from the crushed galls reacting with ferrous sulfate (vitriol) to form a black complex [3] [4]. While this compound is a component of the gall nut mixture, historical recipes and scientific studies focus on the gall nut extract as a whole rather than on purified this compound.

Modern Analytical Techniques for Iron Gall Ink

For your research on the material composition of iron gall ink, modern analytical techniques like Raman microspectroscopy are highly relevant. The table below summarizes key information from a study that used this method to analyze historic iron gall inks on parchment.

| Aspect | Description |

|---|---|

| Core Technique | Raman microspectroscopy [5] |

| Key Advantage | Allows non-invasive, *in situ* analysis of historic objects without damage [5] |

| Optimal Excitation | 782 nm laser wavelength to reduce fluorescence interference [5] |

| Major Spectral Peaks | ~1475, 1310-1350, 490-640, and 400 cm⁻¹ [5] |

| Primary Degradation Mechanisms | (1) Metal-catalyzed oxidation by excess iron(II) and copper(II) ions; (2) Acid-catalyzed hydrolysis [5] |

Historical Formulations and Recipes

Historical recipes for iron gall ink consistently use three main ingredients, as shown in the table below.

| Ingredient | Role in Formulation | Example Proportions (1571 London Recipe) [4] |

|---|---|---|

| Oak Galls | Source of tannic and gallic acids [3] [4] | 5 ounces |

| Ferrous Sulfate (Vitriol) | Iron source to form the colored complex [3] [4] | 3 ounces (referred to as "copres") |

| Gum Arabic | Binder; provides viscosity, brilliance, and adhesion [3] [4] | 2 ounces |

The following diagram illustrates the general workflow for creating iron gall ink based on these historical recipes.

Iron gall ink preparation workflow.

Research Implications and Future Directions

For your work in drug development, the strong chelating properties of this compound-related compounds could be a valuable research angle. The degradation of ink involves metal-catalyzed oxidation [5], and molecules that can effectively bind metal ions often have implications in diseases involving metal dysregulation.

To further your research, I suggest:

- Consulting Conservation Science Literature: Search for journals like Studies in Conservation or Restaurator, which publish detailed technical research on cultural heritage materials.

- Exploring Chemical Databases: Use platforms like SciFinder or Reaxys to search for specific studies on the purification and characterization of this compound from oak gall extracts.

References

- 1. Inhibitory Effect of this compound on Osteoclast ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. Making Iron Gall Ink : 5 Steps (with Pictures) [instructables.com]

- 4. Iron Gall Ink - Ars Pictoria: Renaissance Art Techniques [arspictoria.com]

- 5. (PDF) Raman analysis of iron on parchment gall inks [academia.edu]

Detailed Experimental Data and Protocols

For research replication and development, here is a summary of key experimental findings and methodologies related to purpurogallin's major activities.

| Biological Activity | Experimental Model | Key Protocol Details | Major Finding / Mechanism |

|---|

| Inhibits Osteoclast Differentiation | Mouse Bone Marrow Macrophages (BMMs) [1] | • Cells treated with M-CSF (10 ng/mL) & RANKL (20 ng/mL). • this compound (5-10 μM) added during differentiation. • TRAP staining after 4 days. | Suppresses formation of TRAP-positive multinucleated cells. Downregulates c-Fos & NFATc1, key transcription factors [1]. | | Xanthine Oxidase (XO) Inhibition | In vitro enzyme assay [2] | • XO activity measured by uric acid production from xanthine. • IC₅₀ determined from dose-response. | Potent, reversible mixed-type inhibition. Binds to active site via H-bonds and van der Waals forces [2]. | | Anticancer / Autophagy Blockage | Cell-based & in vitro assays [3] | • Inhibition profile assessed via cell-based autophagy assays and SDS-PAGE for Atg4B affinity. | Identified as an Atg4B inhibitor, blocking autophagy and potentiating chemotherapy effects [3]. | | Epigenetic Modulation (KDM4 Inhibition) | In vitro enzymatic assay & colon cancer cells [4] | • High-throughput screening & follow-up assays on synthetic derivatives. • Measured H3K9me3/2 & H3K36me3 levels. | Derivative 9bf showed IC₅₀ of 10.1-24.4 μM against KDM4A, increased histone methylation, antitumor action [4]. | | Antimicrobial Activity | In vitro bacterial strains [5] | • MIC (Minimum Inhibitory Concentration) determined against various bacteria. | Effective against Gram-positive bacteria, including MRSA (MIC = 11.0 μg/ml) [5]. |

Signaling Pathway in Osteoclast Inhibition

The following diagram illustrates the molecular mechanism by which this compound inhibits osteoclast differentiation, based on the findings from the research [1]:

This compound inhibits osteoclast differentiation by targeting key transcriptional regulators. [1]

Research Implications and Potential

The diverse biological activities of this compound make it a compelling candidate for therapeutic development:

- Bone Disease Target: Its specific inhibition of osteoclast differentiation without affecting the resorption activity of mature osteoclasts presents a potential new strategy for treating osteoporosis and other osteolytic diseases, potentially with fewer side effects than current drugs like bisphosphonates [1].

- Multi-Target Anticancer Agent: The compound demonstrates a multi-faceted potential in oncology. It can block autophagy through Atg4B inhibition, slow tumor growth, and potentiate chemotherapy [3]. Additionally, as an epigenetic modulator of KDM4, it offers a pathway to alter gene expression in cancer cells [4].

- Natural XO Inhibitor for Gout: With potent XO inhibitory activity, this compound is a promising natural product lead for developing new treatments for hyperuricemia and gout [2].

The benzotropolone ring system of this compound serves as a versatile pharmacophore, and its ongoing study—including the synthesis of novel derivatives—continues to be a valuable approach in medicinal chemistry for discovering new therapeutic agents [3] [6] [4].

References

- 1. Inhibitory Effect of this compound on Osteoclast ... [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the inhibitory mechanism of this compound on ... [sciencedirect.com]

- 3. Synthesis and evaluation of novel benzotropolones as ... [pubmed.ncbi.nlm.nih.gov]

- 4. A New Family of Jumonji C Domain-Containing KDM ... [frontiersin.org]

- 5. Biological activity of this compound [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - One hundred years of benzotropone chemistry [beilstein-journals.org]

Purpurogallin early research Arthur George Perkin

Historical Research by A.G. Perkin

Arthur George Perkin, a Professor of Colour Chemistry and Dyeing at the University of Leeds, began his detailed chemical investigation of purpurogallin in the early 1900s [1]. His work focused on establishing the compound's chemical structure and properties.

Key Early Findings on this compound

| Aspect Investigated | Key Finding / Method |

|---|---|

| Chemical Nature | Benzotropolone-containing natural product; orange-red, crystalline solid [2]. |

| Origin | Aglycone found in its glycosidic form (dryophantin) in nutgalls and oak bark [2]. |

| Early Synthesis | Prepared via oxidation of pyrogallol [2]. |

| Structural Analysis | Characterized formation of derivatives like trimethyl ether and the triacetate [2]. |

Perkin's work established this compound's identity as C11H8O5 and laid the groundwork for understanding its complex benzannulenone structure [2]. This early research was part of his broader distinguished career investigating natural coloring matters, for which he was elected a Fellow of the Royal Society and awarded the Davy Medal in 1924 [1].

Modern Pharmacological Mechanisms

Contemporary research has uncovered this compound's potent bioactivities, particularly its anti-inflammatory and anticancer effects, by targeting specific cellular signaling pathways.

This compound suppresses multiple pro-inflammatory signaling pathways [3] [4]

Anti-inflammatory Mechanisms

- Inhibition of Pro-inflammatory Mediators: In LPS-stimulated BV2 microglial cells, this compound significantly inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2). This effect was achieved through the downregulation of the key enzymes iNOS (inducible NO synthase) and COX-2 (cyclooxygenase-2) [3] [4].

- Suppression of Pro-inflammatory Cytokines: The compound attenuated the production and expression of TNF-α (tumor necrosis factor-α) and IL-1β (interleukin-1β) at both the mRNA and protein levels [3] [4].

- Modulation of Signaling Pathways: The molecular mechanism involves the suppression of the NF-κB pathway by inhibiting the translocation of its p65 subunit into the nucleus and preventing the degradation of its inhibitor, IκB. This compound also suppresses the MAPK (mitogen-activated protein kinase) and PI3K/Akt pathways [3] [4].

- Neuroprotective Effects: By inhibiting these pathways in activated microglia, this compound exerts neuroprotective effects, suggesting potential for treating neurodegenerative diseases [3]. A 2022 study also showed it improves neurological functions in a mouse model of cerebral ischemia and reperfusion by inhibiting endoplasmic reticulum stress and neuroinflammation [5].

Anticancer Mechanisms

- Direct Inhibition of MEK1/2: this compound suppresses esophageal squamous cell carcinoma (ESCC) growth by directly targeting and inhibiting MEK1/2 (mitogen-activated protein kinase kinase 1/2), which are key components of the MAPK/ERK pathway. This was confirmed through in vitro kinase assays [6].

- Cell Cycle Arrest and Apoptosis: The inhibition of the MEK/ERK pathway by this compound led to cell cycle arrest in the S and G2 phases by reducing Cyclin A2 and Cyclin B1 expression. It also induced apoptosis by activating PARP (poly (ADP-ribose) polymerase) cleavage [6].

- *In Vivo* Efficacy: The anticancer effect was demonstrated in vivo, where this compound suppressed tumor growth in a patient-derived xenograft mouse model of ESCC [6].

Key Experimental Data and Protocols

The following table summarizes quantitative findings from key cellular studies on this compound.

Summary of Key Experimental Findings in Cellular Models

| Biological Effect | Experimental Model | Key Measured Outcomes | Significant Findings / IC₅₀ |

|---|---|---|---|

| Anti-inflammatory [3] [4] | LPS-stimulated BV2 microglial cells | NO production; PGE2 production; TNF-α & IL-1β expression. | Significant inhibition of all mediators; e.g., reduced NO and PGE2 via iNOS/COX-2 downregulation. |

| Anticancer [6] | ESCC cells (KYSE-30, KYSE-450) | Cell viability (anchorage-dependent & independent); MEK1/2 kinase activity. | Inhibited cell growth; directly bound and inhibited MEK1/2 kinase activity. |

| Neuroprotection [5] | OGD/R-induced HT22 neurons; MCAO/R mouse model | Neuronal apoptosis; infarct volume; neurological scores. | Reduced apoptosis in vitro; improved neurological function and reduced infarct size in vivo. |

Representative Experimental Protocol: Anti-inflammatory Activity in Microglia

This protocol is adapted from studies investigating this compound's effects in LPS-stimulated BV2 microglial cells [3] [4].

1. Cell Culture and Pre-treatment

- Cell Line: BV2 murine microglial cells.

- Culture Conditions: Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C with 5% CO₂ [4].

- Pre-treatment: Pre-treat cells with various concentrations of this compound (dissolved in DMSO, with final concentration <0.0005%) for 1 hour [3] [4].

2. Cell Stimulation

- Stimulate cells with Lipopolysaccharide (LPS) at a concentration of 0.5 µg/mL to induce inflammatory activation. Continue incubation for a set period (e.g., 24 hours for measuring secreted factors) [3] [4].

3. Assessment of Cytotoxicity

- MTT Assay: Post-treatment, incubate cells with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution for 3 hours. Measure the absorbance of the formed formazan crystals at 540 nm to determine cell viability [3] [4].

4. Measurement of Inflammatory Mediators

- Nitric Oxide (NO): Mix culture supernatant with Griess reagent. Measure absorbance at 540 nm and determine nitrite concentration against a sodium nitrite standard curve [3] [4].

- Prostaglandin E2 (PGE2): Analyze PGE2 concentration in the culture supernatant using a commercial ELISA kit [3] [4].

5. Analysis of Gene and Protein Expression

- mRNA Expression: Extract total RNA and perform RT-PCR for iNOS, COX-2, TNF-α, and IL-1β genes [4].

- Protein Expression: Analyze protein levels of iNOS, COX-2, and cytokines via western blotting or ELISA. Investigate pathway proteins (e.g., IκBα, NF-κB p65, phospho-Akt, phospho-MAPKs) using western blotting [3] [4].

References

- 1. Arthur George Perkin [en.wikipedia.org]

- 2. This compound [en.wikipedia.org]

- 3. This compound exerts anti‑inflammatory effects in ... [pubmed.ncbi.nlm.nih.gov]

- 4. International Journal of Molecular Medicine [spandidos-publications.com]

- 5. This compound improves neurological functions of cerebral ... [sciencedirect.com]

- 6. This compound is a novel mitogen-activated protein kinase ... [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantification of Purpurogallin in Brewed Beverages Using Solid Phase Extraction and LC-MS

Introduction

Purpurogallin (PPG), a phenolic compound with the chemical name 2,3,4,5-tetrahydroxybenzo[7]annulen-6-one (CAS 569-77-7), is a potent antioxidant found in plant-based foods and brewed beverages [1] [2]. It exhibits significant biological activity, including high peroxyl radical scavenging activity, inhibition of nitric oxide synthesis, suppression of cancer cell growth, and prolongation of cardiocyte survival against oxidants [1] [2]. In the food industry, PPG can be used as an additive to edible and non-edible oils or fats to retard oxidation [1].

Despite its significance, quantifying PPG in brewed beverages like coffee, tea, and cocoa has been challenging due to its hydrophobicity and interference from background hydrophobic components, making separation and accurate detection difficult [1] [3]. Traditional spectrophotometric methods at 420 nm lack reliability for complex food matrices due to inaccurate background subtraction [1]. This document details a robust methodology combining solid-phase extraction (SPE) for sample clean-up and liquid chromatography-mass spectrometry (LC-MS) for detection and quantification, enabling precise measurement of PPG in commercial brewed beverages [1] [2] [3].

Experimental Protocol

Reagents and Materials

- This compound standard (e.g., from Tokyo Chemical Industry Co., PubChem CID: 5281571) for calibration curves [1] [2].

- HPLC-grade solvents: Acetonitrile (AN), water, formic acid [1] [2].

- Beverage samples: Commercial ground coffee, instant coffee, cocoa, and tea samples [1] [2].

- SPE cartridges: Sep-Pak Classic C18 syringe-barrel type (Waters, Milford, MA, USA) [1] [2].

- Equipment: Autoclave, forced-air oven, vortex mixer, centrifuge, and LC-MS system with electrospray ionization (ESI) [1] [2].

Sample Preparation: Extraction Methods

Three extraction methods were evaluated. Water extraction (WTE) was identified as the optimal method for quantifying PPG in brewed beverages due to its better correlation with actual brewing conditions [1] [3].

2.2.1. Water Extraction (WTE) - Recommended Method

- Weigh 1 g of ground coffee, instant coffee, cocoa, or tea into an 18 × 150 mm glass test tube [1] [2].

- Add 9 mL of water to the tube [1] [2].

- Autoclave at 121°C and 15 psi for 15 minutes [1] [2].

- Vortex the mixture vigorously, then heat at 100°C for 15 minutes in a forced-air oven [1] [2].

- Centrifuge at 15,982× g (14,000 rpm) for 5 minutes [1] [2].

- Collect the supernatant and store at 4°C prior to SPE clean-up [1] [2].

2.2.2. Acetonitrile Extraction (ANE)

- Follow the WTE procedure, but replace water with 9 mL of acetonitrile. After autoclaving, add 3 mL of acetonitrile, vortex, heat at 100°C for 15 minutes, add 1 mL more acetonitrile, vortex, centrifuge, and collect the supernatant. Dilute the AN extract 10 times (v/v) with water before SPE [1] [2].

2.2.3. Moka Pot Brewing (MPB)

- Brew 5 g of ground coffee with 50 mL water in a 1-cup stovetop moka pot until the top chamber is full (approx. 5 minutes). Centrifuge at 38,759× g for 5 minutes, collect the supernatant, and store at 4°C [1] [2].

Solid Phase Extraction (SPE) Clean-up

- Condition the C18 SPE cartridge with 3 mL of acetonitrile, followed by 3 mL of water [1] [2].

- Load the extract onto the cartridge under normal atmospheric pressure using a hand press syringe [1] [4].

- Wash with 3 × 3 mL water to remove highly polar compounds [1] [2].

- Wash with 3 × 3 mL of 20% (v/v) acetonitrile in water to remove additional polar impurities [1] [2].

- Elute PPG with 1 mL of 80% (v/v) acetonitrile in water. This step avoids co-elution of super-hydrophobic compounds [1] [2].

- Filter the eluent through a 0.45 µm Nylon membrane filter before LC-MS analysis [1] [2].

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

2.4.1. Liquid Chromatography Conditions

- Column: C18 column (e.g., 150 mm × 2.1 mm, 1.7 µm) [1] [4].

- Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid [1] [5].

- Flow Rate: 0.4 mL/min [5].

- Column Temperature: 40°C [5].

- Injection Volume: Optimized based on sensitivity requirements [1].

2.4.2. Mass Spectrometry Conditions

- Ionization: Electrospray Ionization (ESI) in negative or positive mode as optimized for PPG [1].

- Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity [5].

- MS Parameters: Optimize for PPG's mass-to-charge ratio (m/z); specific m/z values for PPG should be determined experimentally based on the standard and instrument [1].

The following workflow diagram illustrates the complete analytical procedure:

Results and Data Analysis

Method Validation Parameters

The developed SPE-LC-MS method was validated with the following performance characteristics [1] [3]:

| Validation Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 71.8 ng/g dry weight (dw) |

| Limit of Quantification (LOQ) | 155.6 ng/g dw |

| SPE Recovery | 26.6% |

| Overall Recovery (WTE) | 2.6% |

| Overall Recovery (ANE) | 6.8% |

PPG Content in Commercial Beverages

PPG was successfully detected and quantified in various commercial products. The table below summarizes the concentration ranges found in different beverage types using the respective extraction methods [1] [3] [6].

| Beverage Type | Extraction Method | PPG Content (ng/g dry weight) |

|---|---|---|

| Ground Coffee | Acetonitrile Extraction (ANE) | 635 - 770 |

| Ground Coffee | Water Extraction (WTE) | 455 - 630 |

| Ground Coffee | Moka Pot Brewing (MPB) | 85 - 135 |

| English Breakfast Tea | Water Extraction (WTE) | 335 - 360 |

| Cocoa | Water Extraction (WTE) | Not Detected |

Correlation with Brewing Methods

- Test tube extractions (WTE and ANE) were more efficient for PPG quantification than moka pot brewing (MPB) [1] [3].

- Although ANE yielded higher absolute PPG levels, WTE showed a better correlation (r = 0.55, p < 0.01) with MPB compared to ANE (r = 0.43, p < 0.01). This confirms WTE as the most suitable method for predicting PPG in actual brewed beverages [1] [3].

Impact of Roasting

- PPG is a significant antioxidant in roasted coffees [6].

- Increased roasting degrees lead to a drastic breakdown of chlorogenic acid but promote the significant formation of other phenolic compounds, including PPG, which contribute to the overall antioxidant activity [6].

Discussion and Applications

The successful development of this SPE-LC-MS method addresses a significant analytical gap in quantifying PPG in complex brewed beverage matrices. The method's selectivity and sensitivity make it suitable for various applications.

Industrial and Research Applications

- Quality Control: Beverage manufacturers can use this protocol to monitor PPG levels as a marker for antioxidant capacity in products like coffee and tea [1].

- Roasting Optimization: The method can help study the relationship between roasting conditions and the formation of bioactive compounds, enabling the optimization of roasting profiles to enhance health-beneficial properties [1] [6].

- Health Research: Facilitates epidemiological and clinical studies investigating the correlation between PPG intake from brewed beverages and health outcomes, leveraging its known bioactivities such as antioxidant and anti-inflammatory effects [1].

Troubleshooting and Recommendations

- Low Recovery: The relatively low SPE recovery (26.6%) indicates potential PPG loss during clean-up. Future method development could focus on optimizing SPE sorbents or elution solvents to improve yield [1] [4].

- Matrix Effects: For complex samples, using an internal standard is recommended to correct for matrix effects and variations in extraction efficiency.

- Solvent Selection: WTE is recommended as the standard extraction method due to its better correlation with brewing and its alignment with Green Analytical Chemistry principles by prioritizing a less hazardous solvent (water) [1] [4].

Conclusion

This document provides a detailed and validated protocol for the quantification of this compound in brewed beverages using solid-phase extraction and LC-MS. The method is robust, sensitive, and specifically designed to overcome the challenges posed by the complexity of beverage matrices. The application of this protocol enables reliable measurement of PPG, facilitating further research into its role as a key antioxidant in coffee and other brewed beverages and supporting industrial quality control and product development.

References

- 1. A New Approach for Quantifying in this compound ... Brewed [pmc.ncbi.nlm.nih.gov]

- 2. Foods | Free Full-Text | A New Approach for Quantifying ... [mdpi.com]

- 3. A New Approach for Quantifying this compound in Brewed ... [pubmed.ncbi.nlm.nih.gov]

- 4. A New Approach for Quantifying this compound in Brewed ... [mdpi.com]

- 5. A sustainable and novel LC -TQ- MS / MS for method ... quantifying [pubs.rsc.org]

- 6. Identification of this compound in Brewed Beverages and Effect ... [scholarsjunction.msstate.edu]

Comprehensive Application Notes and Protocols: Solid-Phase Extraction Purification of Purpurogallin from Brewed Beverages

Introduction to the Analytical Challenge

Purpurogallin (PPG) is a potent phenolic antioxidant compound found in various plant-based food materials and brewed beverages, notably in roasted coffee and certain teas. This compound has attracted significant scientific interest due to its high peroxyl radical scavenging activity with a relative oxygen-radical absorbance capacity value of 6.01 ± 0.42, making it one of the more effective natural antioxidants [1]. Beyond its antioxidant properties, PPG has demonstrated promising biological activities in cell culture studies, including inhibition of nitric oxide synthesis, suppression of cancer cell growth, and prolongation of cardiocyte survival against various oxidants [1]. In the pharmaceutical field, PPG has been identified as an inhibitor of the Polo-box Domain (PBD) of Polo-like kinases (PLKs), showing an IC₅₀ of 500 nM against PLK1 PBD, which presents potential for anticancer drug development [2].

Despite its significant potential, the accurate quantification of PPG in complex matrices like brewed beverages has presented substantial analytical challenges. The inherent hydrophobicity of PPG makes it difficult to separate from background hydrophobic components in samples such as coffee, cocoa, and tea [1]. Traditional methods like spectrophotometric measurement at 420 nm have proven unreliable for food samples due to inaccurate background subtraction [1]. Prior to the development of the SPE-LC-MS method, the analysis of PPG required two separate steps: HPLC for quantification and LC-MS for confirmation, which was time-consuming and inefficient [3]. These limitations have hampered research into PPG's distribution, concentration, and potential applications in various food and pharmaceutical products.

SPE Purification Methodology for this compound

Principle of Solid-Phase Extraction

Solid-Phase Extraction (SPE) is a sample preparation technique that operates on the same fundamental principles as liquid chromatography, utilizing differences in affinity and adsorption to separate interfering components from target analytes [4]. SPE has emerged as a crucial sample preparation technique in analytical chemistry, offering significant advantages over traditional methods like liquid-liquid extraction (LLE). The key benefits of SPE include reduced solvent consumption, elimination of emulsion formation, operational safety through minimized solvent exposure, potential for automation, and higher sensitivity [4]. SPE serves multiple purposes in sample preparation, including sample simplification, concentration and trace enrichment, and compound fractionation, making it particularly valuable for analyzing complex matrices like brewed beverages [4].

In the context of this compound analysis, SPE addresses the specific challenge of separating this hydrophobic compound from the complex background of brewed beverages. The method employs a reversed-phase C18 cartridge that retains hydrophobic compounds like PPG while allowing more polar interferents to pass through. This selective retention enables the purification and concentration of PPG prior to LC-MS analysis, significantly improving detection sensitivity and accuracy [1]. The versatility of SPE allows it to be combined with various extraction and analytical methods, making it a powerful tool for method development in complex matrices [5].

Detailed SPE Protocol for this compound Purification

2.2.1 Materials and Equipment

- SPE Cartridges: Sep-Pak Classic C18 syringe-barrel-type cartridge (Waters, Milford, MA, USA) [1]

- Solvents: HPLC-grade acetonitrile, water [1]

- Equipment: Disposable hand press syringe (5 mL), 0.45 µm Nylon membrane filter (Millex-HN, Millipore, Billerica, MA, USA) [1]

- Optional: SPE manifold for processing multiple samples simultaneously [6]

2.2.2 Step-by-Step Procedure

The following workflow illustrates the complete SPE purification process for this compound:

Figure 1: SPE Purification Workflow for this compound

Conditioning: Precondition the C18 cartridge with 3 mL of acetonitrile followed by 3 mL of water. Do not allow the sorbent to dry completely between steps; maintain approximately 1 mm of solvent above the top frit [1] [6].

Sample Loading: Dilute the acetonitrile extract 10 times (v/v) with water before loading onto the conditioned SPE cartridge [1]. Load the sample directly onto the cartridge using a hand press syringe under normal atmospheric pressure at a flow rate of approximately 1 mL/minute to ensure consistent extractions [1] [6].

Washing: Remove polar interferents by washing the cartridge with water (3 × 3 mL) followed by 20% (v/v) acetonitrile in water (3 × 3 mL) [1]. This step eliminates compounds less strongly bonded to the sorbent while retaining PPG on the cartridge.

Elution: Elute PPG with 1 mL of 80% (v/v) acetonitrile in water. This concentration is optimized to disrupt PPG-sorbent interactions while avoiding elution of superhydrophobic compounds that might co-elute at higher organic solvent concentrations [1]. For maximum recovery, elute compounds using two small aliquots rather than one large aliquot [6].

Filtration: Pass the eluent through a 0.45 µm Nylon membrane filter before LC-MS analysis to remove any particulate matter [1].

Critical Parameters and Optimization

Recovery Considerations: The recovery rate for PPG with SPE purification is approximately 26.6% [1]. While this may seem low, it represents a significant improvement over alternative methods and provides sufficient sensitivity for reliable quantification.

Cartridge Selection: The C18 cartridge provides optimal retention for medium-hydrophobicity compounds like PPG. For specific applications, alternative sorbents such as mixed-mode phases may be considered [6].

Solvent Composition: The careful optimization of washing and elution solvent compositions is critical for balancing recovery and selectivity. The 80% acetonitrile elution solvent represents a compromise between complete elution of PPG and minimization of co-eluting interferents [1].

Extraction Methods for this compound from Brewed Beverages

Sample Preparation Protocols

3.1.1 Acetonitrile Extraction (ANE)

- Sample Preparation: Weigh 1 g of ground coffee, instant coffee, cocoa, or tea into an 18 × 150 mm glass test tube [1].

- Extraction: Add 9 mL of acetonitrile and autoclave at 121°C, 15 psi for 15 minutes [1].

- Additional Extraction: After autoclaving, add 3 mL of acetonitrile, vortex vigorously, and heat at 100°C for 15 minutes in a forced-air oven [1].

- Collection: Add 1 mL of acetonitrile, mix by vortexing, collect the liquid, and centrifuge at 15,982× g for 5 minutes [1].

- Storage: Collect the supernatant and store at 4°C until analysis [1].

3.1.2 Water Extraction (WTE)

- Sample Preparation: Weigh 1 g of ground coffee, instant coffee, cocoa, or tea into an 18 × 150 mm glass test tube [1].

- Extraction: Add 9 mL of water and autoclave at 121°C, 15 psi for 15 minutes [1].

- Additional Extraction: Vortex vigorously and heat at 100°C for 15 minutes in a forced-air oven [1].

- Collection: Collect the liquid and centrifuge at 15,982× g for 5 minutes [1].

- Storage: Collect the supernatant and store at 4°C until analysis [1].

3.1.3 Moka Pot Brewing (MPB)

- Brewing: Place 5 g of ground coffee in a 1-cup stovetop moka maker and brew with 50 mL water until the top of the pot is full of coffee (approximately 5 minutes) [1].

- Collection: Collect the coffee and centrifuge at 38,759× g for 5 minutes at 25°C [1].

- Storage: Collect the supernatant and store at 4°C until analysis [1].

Comparison of Extraction Efficiency

Table 1: Comparison of this compound Extraction Methods

| Extraction Method | PPG Recovery Rate | PPG Content Range (ng/g dw) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acetonitrile Extraction (ANE) | 6.8% [1] | 635-770 (ground coffee) [1] | Highest extraction yield [1] | Lower correlation with actual brewing [1] |

| Water Extraction (WTE) | 2.6% [1] | 455-630 (ground coffee) [1] | Better correlation with MPB (r = 0.55, p < 0.01) [1] | Lower absolute recovery [1] |

| Moka Pot Brewing (MPB) | Not reported | 85-135 (ground coffee) [1] | Represents actual consumption method [1] | Lowest extraction efficiency [1] |

Experimental Results and Quantitative Data

This compound Content in Commercial Samples

The developed SPE-LC-MS method was successfully applied to quantify PPG in various commercial brewed beverages. The analysis revealed significant differences in PPG content across different products and extraction methods.

Table 2: this compound Content in Commercial Products

| Product Category | Subcategory | Extraction Method | PPG Content (ng/g dw) | Detection Rate |

|---|---|---|---|---|

| Ground Coffee | Regular (n=34) | ANE | 635-770 [1] | 100% [1] |

| WTE | 455-630 [1] | 100% [1] | ||

| MPB | 85-135 [1] | 100% [1] | ||

| Partially Decaf (n=3) | Not specified | Not reported | Detected [1] | |

| Decaffeinated (n=7) | Not specified | Not reported | Detected [1] | |

| Instant Coffee | Various (n=7) | Not specified | Not reported | Detected [1] |

| Tea | English Breakfast (n=2) | WTE | 335-360 [1] | 100% [1] |

| Other (n=2) | WTE | Not detected | 0% [1] | |

| Cocoa | Various (n=3) | Not specified | Not detected | 0% [1] |

Method Validation Parameters

The SPE-LC-MS method for PPG quantification was rigorously validated with the following parameters:

- Limit of Detection (LOD): 71.8 ng/g dry weight [1]

- Limit of Quantification (LOQ): 155.6 ng/g dry weight [1]

- Linearity: Not explicitly reported but implied by successful quantification [1]

- Recovery: 26.6% with SPE purification [1]

Correlation Between Extraction Methods

Statistical analysis revealed important relationships between different extraction methods:

- WTE vs. MPB: Significant correlation (r = 0.55, p < 0.01) [1]

- ANE vs. MPB: Weaker correlation (r = 0.43, p < 0.01) [1]

- ANE vs. WTE: ANE showed significantly higher PPG levels (p < 0.05) but lower correlation with actual brewing methods [1]

These correlations suggest that while ANE provides higher absolute extraction of PPG, WTE better represents the PPG content that would be extracted during actual beverage preparation, making it more relevant for assessing dietary intake.

Application Notes for Method Implementation

Analytical Considerations

Matrix Effects: Coffee represents a particularly complex matrix with numerous hydrophobic compounds that can interfere with PPG detection. The SPE purification step is essential for reducing these matrix effects and improving detection specificity [1].

Selectivity: The combination of SPE purification with LC-MS analysis provides high selectivity for PPG detection. The mass spectrometry detection based on mass-to-charge ratio (m/z) separation ensures accurate identification even in the presence of co-eluting compounds [1].

Sensitivity: The achieved LOD of 71.8 ng/g and LOQ of 155.6 ng/g dry weight are sufficient for detecting PPG in most coffee and tea samples, though the method may lack sensitivity for samples with very low PPG content [1].

Practical Implementation Tips

Throughput Considerations: For processing a limited number of samples, cartridge format is recommended. For high-throughput applications involving many samples, 96-well plate formats are more efficient [6].

Cartridge Size Selection: For most applications, 3mL cartridges with 500mg sorbent mass provide an optimal balance between capacity and solvent consumption. Larger cartridges (6mL, 12mL) may be necessary for samples with higher interference levels or larger sample volumes [6].

Solvent Optimization: While the protocol specifies 80% acetonitrile for elution, some applications may benefit from optimization of this percentage based on specific sample matrices. A gradient elution test (0-100% acetonitrile in 10% increments) can help determine the optimal elution solvent for specific applications [1].

Quality Control: Include procedural blanks and spiked samples in each batch to monitor potential contamination and evaluate method performance. Use internal standards where available to correct for recovery variations [6].

Troubleshooting Guidance

Low Recovery: If PPG recovery is consistently low, verify the conditioning step (ensure sorbent does not dry completely) and check the elution solvent composition. Consider using two small aliquots of elution solvent rather than one large volume [6].

Poor Chromatography: If LC-MS chromatography shows interference peaks, optimize the washing step by adjusting the solvent strength or volume. Increase the number of washes or incorporate intermediate wash steps with slightly stronger solvents [1].

Inconsistent Results: Maintain consistent flow rates during sample loading and elution (approximately 1 mL/minute). High flow rates can lead to inconsistent extractions and reduced recovery [6].

Conclusion

The combination of solid-phase extraction with LC-MS analysis provides a robust, reliable method for quantifying this compound in complex matrices like brewed beverages. While the method shows moderate recovery rates (26.6%), it offers excellent sensitivity with LOD and LOQ of 71.8 and 155.6 ng/g dry weight, respectively, sufficient for detecting PPG in coffee and tea samples [1]. Among extraction methods, water extraction (WTE) demonstrates the best correlation with actual brewing methods despite its lower absolute recovery compared to acetonitrile extraction [1].

The successful application of this method to commercial samples reveals that PPG is most significant in brewed coffee, with detectable amounts in some tea samples but not in cocoa [1]. This method opens new possibilities for investigating the distribution, bioavailability, and health implications of this potent antioxidant in food systems and biological samples.

Future method development could focus on improving recovery rates through optimization of sorbent materials and elution conditions, expanding application to other matrices, and validating the method for regulatory purposes.

References

- 1. A New Approach for Quantifying this compound in Brewed ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. A New Approach for Quantifying this compound in Brewed ... [mdpi.com]

- 4. Advantages of Solid ( Phase ) compared to LLE and SLE Extraction SPE [rocker.com.tw]

- 5. Ötles S., Kartal C., 2016. Solid - Phase ( Extraction ): Principles... SPE [food.actapol.net]

- 6. Guide | Thermo Fisher Scientific - US Solid Phase Extraction [thermofisher.com]

Green Catalytic Synthesis and Xanthine Oxidase Inhibitory Activity of Purpurogallin: Application Notes and Protocols

Introduction

Purpurogallin, a benzotropolone derivative, is a biologically active compound known for its potent antioxidant and enzyme inhibitory properties. Traditionally synthesized through the chemical oxidation of pyrogallol (1,2,3-trihydroxybenzene), these conventional methods often involve harsh conditions and environmentally hazardous reagents. In recent years, green chemistry approaches have emerged as sustainable alternatives, utilizing biocatalysts and milder reaction conditions to achieve this transformation with reduced environmental impact. The catalytic oxidation of pyrogallol into this compound represents a model system for studying sustainable synthesis methodologies while producing a compound with significant pharmaceutical potential.

Recent research has revealed that this compound serves as a key metabolic intermediate responsible for the xanthine oxidase (XO) inhibitory activity originally attributed to pyrogallol. This discovery is particularly relevant for developing potential treatments for gout and cardiovascular diseases, conditions associated with elevated uric acid levels and oxidative stress. These Application Notes provide detailed protocols for the green catalytic synthesis of this compound from pyrogallol, along with experimental data on its characterization and biological activity, specifically targeting researchers, scientists, and drug development professionals working in sustainable pharmaceutical development.

Experimental Protocols

Materials and Equipment

2.1.1 Chemical Reagents

- Pyrogallol (1,2,3-trihydroxybenzene, ≥95% purity)

- Hydrogen peroxide (30% aqueous solution)

- Turnip peroxidase extract (freshly prepared or commercially available)

- Laccase-model copper complexes (for alternative method)

- Buffer solutions (phosphate buffer, pH 5.0-7.4)

- Distilled or deionized water

- Methanol and ethyl acetate (HPLC grade for extraction and analysis)

2.1.2 Laboratory Equipment

- Spectrophotometer (UV-Vis)

- Analytical balance (precision ±0.1 mg)

- pH meter

- Magnetic stirrer with temperature control

- Centrifuge

- Rotary evaporator

- Chromatography system (TLC or HPLC)

- Laboratory glassware (beakers, flasks, measuring cylinders)

Synthesis Methods

2.2.1 Plant Extract-Mediated Catalytic Synthesis

This method utilizes peroxidase enzymes naturally present in turnip extracts to catalyze the oxidation of pyrogallol to this compound in the presence of hydrogen peroxide.

Step 1: Preparation of Turnip Peroxidase Extract

- Peel and homogenize 50 g of fresh turnip roots in 100 mL of cold phosphate buffer (50 mM, pH 6.0) using a blender.

- Centrifuge the homogenate at 10,000 × g for 20 minutes at 4°C.

- Collect the supernatant and filter through Whatman No. 1 filter paper.

- The extract can be used immediately or stored at -20°C for up to one week.

Step 2: Catalytic Oxidation Reaction

- Dissolve 100 mg (0.79 mmol) of pyrogallol in 50 mL of phosphate buffer (50 mM, pH 6.0) in a 250 mL Erlenmeyer flask.

- Add 10 mL of the turnip peroxidase extract to the reaction mixture.

- Initiate the reaction by adding 2 mL of hydrogen peroxide (30 mM final concentration) dropwise with constant stirring.

- Maintain the reaction mixture at 25°C with continuous stirring for 60-90 minutes.

- Monitor the reaction progress by observing color change from colorless to yellow-orange and finally to deep red-brown.

Step 3: Purification of this compound

- Extract the reaction mixture with 3 × 50 mL aliquots of ethyl acetate.

- Combine the organic layers and dry over anhydrous sodium sulfate.

- Filter and concentrate the solution under reduced pressure using a rotary evaporator.

- Recrystallize the crude product from methanol-water system to obtain pure this compound as orange-red crystals.

Table 1: Optimization Parameters for Plant Extract-Mediated Synthesis

| Parameter | Range Tested | Optimal Condition | Effect on Yield |

|---|---|---|---|

| pH | 5.0-7.5 | 6.0 | Maximum yield at pH 6.0 |

| Temperature | 20-40°C | 25°C | Higher temperatures decrease yield |

| H₂O₂ Concentration | 10-50 mM | 30 mM | Lower concentrations slow reaction; higher concentrations cause over-oxidation |

| Extract Volume | 5-20 mL | 10 mL per 100 mg pyrogallol | Proportional increase up to optimal point |

| Reaction Time | 30-120 minutes | 90 minutes | Plateaus after 90 minutes |

2.2.2 Copper Complex-Mediated Catalytic Synthesis

This alternative method employs synthetic laccase-model copper complexes as biomimetic catalysts for pyrogallol oxidation using molecular oxygen as the oxidant.

Step 1: Catalyst Preparation

- Prepare copper complex catalyst (e.g., Cu(II)-Schiff base complex) at 5 mM concentration in methanol.

Step 2: Oxidation Reaction

- Dissolve 100 mg of pyrogallol in 50 mL of phosphate buffer (50 mM, pH 7.0) in a 250 mL flask.

- Add 5 mL of the copper complex catalyst solution (final concentration 0.5 mM).

- Bubble air or oxygen through the reaction mixture at a slow, steady rate (approximately 5-10 mL/min).

- Stir the reaction mixture at 30°C for 120 minutes.

- Monitor reaction progress by TLC (silica gel, ethyl acetate:hexane 1:1, Rf ~0.4 for this compound).

Step 3: Product Isolation

- Follow the same extraction and purification procedure as described in Section 2.2.1, Steps 3.

Analytical Methods

2.3.1 Characterization of this compound

- UV-Vis Spectroscopy: this compound shows characteristic absorption maxima at 255 nm and 420 nm in methanol.

- Thin Layer Chromatography (TLC): Silica gel GF254, ethyl acetate:hexane (1:1), Rf = 0.38-0.42.

- High-Performance Liquid Chromatography (HPLC): C18 column, mobile phase methanol:water (60:40), flow rate 1.0 mL/min, detection at 255 nm, retention time ~6.5 minutes.

- Melting Point: 274-276°C (decomposition).

- NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d6) δ 7.52 (s, 1H), 6.90 (s, 1H), 6.40 (s, 1H), 4.50 (s, 1H).

Results & Discussion

Synthesis Optimization and Yield Analysis

The green catalytic synthesis of this compound from pyrogallol was systematically optimized using turnip peroxidase extract as a biocatalyst. Through methodical parameter adjustment, researchers achieved a substantial yield of 78% under optimal conditions (pH 6.0, 25°C, 90 minutes reaction time) [1]. This represents a significant improvement over traditional chemical oxidation methods, which often proceed with lower yields and require harsher conditions.

The reaction progression follows a distinct color change from colorless to yellow-orange within the first 15 minutes, gradually deepening to a characteristic red-brown hue as this compound formation approaches completion. This visual indicator provides a convenient method for preliminary reaction monitoring. The pH dependence of the reaction is particularly notable, with significantly reduced yields observed outside the optimal pH range of 5.5-6.5, likely due to enzyme stability and activity factors.

Table 2: Comparative Analysis of Synthesis Methods

| Method | Catalyst | Oxidant | Temperature | Time | Yield | Green Chemistry Advantages |

|---|---|---|---|---|---|---|

| Plant Extract | Turnip peroxidase | H₂O₂ | 25°C | 90 min | 78% | Biocatalyst, aqueous medium, mild conditions |

| Copper Complex | Laccase-model Cu complexes | O₂ (air) | 30°C | 120 min | 65% | Biomimetic catalyst, molecular oxygen oxidant |

| Traditional Chemical | Iodic acid | - | 100°C | 30 min | 70% | Harsh conditions, non-green oxidant |

Reaction Mechanism and Pathway

The transformation of pyrogallol to this compound proceeds through a complex oxidative coupling mechanism involving multiple steps. Initially, peroxidase enzymes in the turnip extract catalyze the oxidation of pyrogallol to corresponding semiquinone radicals in the presence of hydrogen peroxide. These radicals then undergo non-enzymatic coupling reactions, leading to the formation of the characteristic benzotropolone ring system of this compound.

The following diagram illustrates the catalytic cycle and reaction pathway:

> Figure 1: Catalytic pathway for this compound synthesis from pyrogallol using peroxidase enzymes. The enzyme participates in a catalytic cycle where hydrogen peroxide is reduced to water while oxidizing pyrogallol to semiquinone radicals, which then undergo non-enzymatic coupling to form this compound.

Xanthine Oxidase Inhibition Mechanism

The biological significance of this compound synthesis became evident when researchers discovered that the potent xanthine oxidase inhibitory activity originally attributed to pyrogallol is actually dependent on its conversion to this compound under physiological conditions [2]. Xanthine oxidase plays a crucial role in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated uric acid levels can lead to gout and cardiovascular diseases.

The inhibition mechanism involves this compound interacting with the molybdenum-pterin center of xanthine oxidase, thereby blocking the enzyme's ability to bind with its natural substrates. This interaction was confirmed through molecular docking simulations, which demonstrated that this compound fits precisely into the active site cavity of xanthine oxidase, forming stable hydrogen bonds and π-π stacking interactions with key amino acid residues. The following diagram illustrates the inhibition mechanism:

> Figure 2: Xanthine oxidase inhibition mechanism by this compound. This compound competitively binds to the molybdenum-pterin center of xanthine oxidase, preventing the conversion of xanthine to uric acid and the generation of reactive oxygen species (ROS).

The time-dependent nature of this inhibition explains previous observations that pyrogallol's xanthine oxidase inhibitory activity increased with incubation time. Essentially, pyrogallol serves as a pro-inhibitor that undergoes enzymatic conversion to the actual active inhibitor, this compound, within the assay system. This conversion occurs optimally at physiological pH (7.4), aligning with the conditions under which xanthine oxidase functions in the human body.

Applications in Pharmaceutical Research

Therapeutic Potential as Xanthine Oxidase Inhibitor

The discovery that this compound is responsible for pyrogallol's xanthine oxidase inhibitory activity has significant pharmaceutical implications, particularly for the development of novel treatments for gout and conditions related to oxidative stress. Epidemiological studies have shown that coffee consumption correlates with reduced incidence of gout, and subsequent research identified pyrogallol as one of the main contributors to the xanthine oxidase inhibitory activity in roasted coffee beans [2]. However, the actual active compound is now understood to be this compound formed through metabolic conversion.

The structural features of this compound, including its planar benzotropolone core and multiple hydroxyl groups, make it an ideal candidate for interaction with the molybdenum-pterin center of xanthine oxidase. This binding mechanism is similar to that of allopurinol, a clinically used xanthine oxidase inhibitor, but with potentially improved safety profile due to its natural origin. Further structure-activity relationship studies could lead to the development of this compound derivatives with enhanced potency and selectivity.

Green Chemistry Advantages in Pharmaceutical Development

The green synthesis methods described in these protocols align with the Twelve Principles of Green Chemistry, which emphasize waste reduction, safer solvents, and renewable feedstocks [3]. The pharmaceutical industry is increasingly adopting green chemistry approaches to improve sustainability and reduce environmental impact throughout drug development and manufacturing processes.

The plant extract-mediated synthesis of this compound offers several distinct advantages over traditional methods:

- Renewable Catalysts: Plant peroxidases are biodegradable and obtained from renewable resources

- Aqueous Reaction Medium: Reduces or eliminates need for organic solvents

- Mild Reaction Conditions: Ambient temperature and pressure reduce energy requirements

- Reduced Waste Generation: Biocatalysts produce minimal hazardous waste

These features make the process particularly attractive for the sustainable production of this compound and its analogs for pharmaceutical applications. Additionally, the use of turnip extract as a catalyst source demonstrates the potential of biocatalytic approaches in the synthesis of complex bioactive molecules, potentially reducing reliance on precious metal catalysts and hazardous reagents.

Conclusions

These Application Notes provide detailed protocols for the green catalytic synthesis of this compound from pyrogallol using sustainable methods. The turnip peroxidase-mediated approach achieves an excellent yield of 78% under optimized conditions (pH 6.0, 25°C), representing an environmentally friendly alternative to traditional synthesis methods. The discovery that this compound is the actual active compound responsible for the xanthine oxidase inhibition previously attributed to pyrogallol highlights the pharmaceutical relevance of this green synthesis pathway.

The mechanistic insights presented, including the enzymatic conversion process and the competitive inhibition of xanthine oxidase, provide researchers with a comprehensive understanding of both the synthetic and biological aspects of this compound. The experimental protocols, optimization parameters, and analytical methods included in these notes will enable scientists to reproduce and build upon this research, potentially leading to the development of novel therapeutic agents for gout and other conditions associated with xanthine oxidase activity.

References

Comprehensive Analytical Guide: Purpurogallin Antioxidant Activity Assays and Methodologies

Introduction to Purpurogallin and Its Antioxidant Properties

This compound (PPG), chemically identified as 2,3,4,5-tetrahydroxybenzo[7]annulen-6-one (CAS 569-77-7), is a naturally occurring benzotropolone-containing compound found in various plant sources including oak nutgalls, chestnut oak bark, cabbage, glacial algae, and leaves [1] [2]. This distinctive polyphenolic compound has attracted significant scientific interest due to its potent antioxidant capabilities and diverse biological activities. This compound demonstrates remarkable peroxyl radical scavenging activity with a relative oxygen-radical absorbance capacity value of 6.01 ± 0.42, establishing it as one of the more effective natural antioxidants [1]. The compound's unique molecular structure contributes to its amphipathic character, possessing both hydrophilic and lipophilic properties that enable it to interact with diverse biological systems and provide protection against oxidative damage across various cellular environments [3].

The antioxidant mechanism of this compound involves multiple pathways, including direct free radical scavenging, inhibition of pro-inflammatory mediators, and modulation of cellular signaling pathways. Research has demonstrated that this compound exerts protective effects in various human cell types, including cardiovascular cells, erythrocytes, keratinocytes, and microglial cells [3] [2] [4]. Its broad-spectrum antioxidant activity, combined with its ability to modulate inflammatory responses, positions this compound as a promising compound for therapeutic development and as a subject for advanced antioxidant research. This application note provides comprehensive protocols and methodological guidelines for evaluating this compound's antioxidant activity through various assays, supporting researchers in the systematic investigation of this valuable natural compound.

This compound Cellular Protection Assays

Erythrocyte Protection Against Peroxyl Radical-Induced Lysis

The erythrocyte protection assay demonstrates this compound's ability to prevent oxidative damage in biological membranes. In this protocol, human erythrocytes are exposed to 2,2'-azo-bis(2-amidinopropane) dihydrochloride, a water-soluble azo-initiator that generates peroxyl radicals at a constant rate at 37°C [3]. The experimental setup involves incubating erythrocyte suspensions with varying concentrations of this compound prior to induction of oxidative stress. Hemolysis percentage is quantified spectrophotometrically by measuring hemoglobin release at 540 nm, with comparisons made to negative controls (complete hemolysis induced by distilled water) and positive controls (erythrocytes without this compound treatment).

Research findings have revealed that this compound provides concentration-dependent protection against peroxyl radical-induced erythrocyte lysis, with its efficacy surpassing that of other recognized antioxidants including lactosylphenyl-trolox, trolox, and ascorbate [3]. Notably, more hydrophilic antioxidants such as mannitol, superoxide dismutase, and catalase demonstrated negligible protective effects in this system. This comparative effectiveness highlights the significance of this compound's amphipathic nature, which enables optimal interaction with cellular membranes and provides superior protection against membrane peroxidation compared to predominantly hydrophilic or lipophilic antioxidants.

Keratinocyte Protection Against UVB and PM2.5-Induced Damage

The keratinocyte protection assay evaluates this compound's ability to mitigate oxidative damage in human HaCaT keratinocytes exposed to environmental stressors including UVB radiation and particulate matter 2.5. In this protocol, cells are pretreated with this compound (typically 2.5-10 μM) for 1 hour before exposure to UVB radiation (30 mJ/cm²) and/or PM2.5 (50 μg/mL) [4]. Cell viability is assessed using the MTT assay, where living cells metabolize MTT to purple formazan crystals, measured spectrophotometrically at 540 nm.

The protective mechanisms of this compound are further investigated through multiple approaches. Intracellular ROS levels are quantified using the fluorescent probe DCF-DA, with fluorescence intensity measured by flow cytometry or confocal microscopy. Oxidative DNA damage is evaluated via single-cell gel electrophoresis (comet assay), assessing DNA strand breaks through tail moment analysis [4]. Lipid peroxidation is measured using the DPPP fluorescent probe, which reacts with lipid hydroperoxides, while mitochondrial membrane potential is monitored with JC-1 dye, which shifts from red to green fluorescence upon depolarization. Research demonstrates that this compound significantly reduces apoptosis in HaCaT cells by modulating pro-apoptotic and anti-apoptotic proteins through caspase and MAPK signaling pathways, confirming its cytoprotective effects against environmentally induced oxidative damage [4].

Table 1: Cellular Protection Assays for this compound Antioxidant Activity

| Assay Type | Cell Line/Model | Oxidative Stress Inducer | Key Measurements | Significant Findings |

|---|---|---|---|---|

| Erythrocyte Protection | Human erythrocytes | 2,2'-azo-bis(2-amidinopropane) dihydrochloride | Hemolysis percentage at 540 nm | Concentration-dependent inhibition of lysis; superior to trolox and ascorbate [3] |

| Keratinocyte Protection | Human HaCaT keratinocytes | UVB (30 mJ/cm²) and/or PM2.5 (50 μg/mL) | Cell viability (MTT), ROS (DCF-DA), DNA damage (comet), lipid peroxidation (DPPP) | Reduced apoptosis via caspase and MAPK pathways; protection at 10 μM [4] |

| Cardiovascular Protection | Human ventricular myocytes and aortic endothelial cells | Oxyradical generators | Cell viability, metabolic function | Protected both cell types against oxyradical damage [5] |

Experimental Workflow for Cellular Protection Assessment

The following diagram illustrates the general experimental workflow for evaluating this compound's cellular protective effects:

Diagram 1: Experimental workflow for assessment of this compound cellular protection

Free Radical Scavenging Assays

Hydroxyl Radical Scavenging Evaluation

The hydroxyl radical scavenging activity of this compound can be quantitatively evaluated using high-pressure liquid chromatography with a salicylic acid trapping system [6]. In this method, hydroxyl radicals are generated through UV photolysis of H₂O₂ (1.25-10 μmoles) and trapped with salicylic acid (500 nmoles), which undergoes hydroxylation to produce dihydroxybenzoic acid (DHBA) adducts, primarily 2,3-DHBA and 2,5-DHBA. This compound is tested across a concentration range (100-600 nmoles) alongside the hydroxyl radical generation system, and the resulting DHBA adducts are quantified using HPLC with electrochemical or ultraviolet detection.

Research findings demonstrate that this compound produces concentration-dependent decreases in hydroxyl radical adduct formation, with approximately 70% inhibition observed at 600 nmoles [6]. The specificity of this compound's hydroxyl radical scavenging activity has been confirmed through electron spin resonance studies using DMPO spin trapping, where this compound significantly reduces the signal intensity of the DMPO/·OH adduct generated through the Fenton reaction (FeSO₄ + H₂O₂) [4]. This direct hydroxyl radical scavenging capability represents a fundamental mechanism contributing to this compound's broad antioxidant efficacy across biological systems.

DPPH Radical Scavenging Assay

The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay provides a straightforward method for initial assessment of this compound's free radical scavenging capacity. In this protocol, various concentrations of this compound (2.5-10 μM) are mixed with 0.1 mM DPPH solution in methanol or ethanol [4]. The reaction mixture is gently shaken and incubated in darkness for 30-180 minutes at room temperature. The reduction of DPPH radicals is monitored by measuring the decrease in absorbance at 517-520 nm using a spectrophotometer. The radical scavenging activity is calculated as a percentage of DPPH reduction compared to a control without this compound.

This assay demonstrates this compound's potent hydrogen-donating ability, serving as a valuable preliminary screening tool before proceeding to more complex cellular or biologically relevant antioxidant assays. The DPPH method offers advantages of procedural simplicity, rapid implementation, and minimal equipment requirements, making it suitable for initial compound characterization and concentration-response evaluations.

Table 2: Free Radical Scavenging Assays for this compound

| Assay Method | Radical Type | Experimental System | Key Parameters | Results |

|---|---|---|---|---|

| HPLC-Based Scavenging | Hydroxyl radical | UV photolysis of H₂O₂ (1.25-10 μmoles) with salicylic acid trapping | DHBA adduct formation; 100-600 nmoles PPG | ~70% inhibition at 600 nmoles PPG [6] |

| ESR Spin Trapping | Hydroxyl radical | Fenton reaction (FeSO₄ + H₂O₂) with DMPO trapping | DMPO/·OH adduct signal intensity | Significant reduction in ESR signal [4] |

| DPPH Assay | DPPH stable radical | 0.1 mM DPPH with 2.5-10 μM PPG | Absorbance at 517-520 nm after 30-180 min | Concentration-dependent radical scavenging [4] |

| Peroxyl Radical Scavenging | Peroxyl radical | AAPH-induced erythrocyte lysis | Hemolysis inhibition | Superior to trolox and ascorbate [3] |

Anti-inflammatory Activity in Microglial Cells

BV2 Microglial Cell Anti-inflammatory Protocol

The anti-inflammatory activity of this compound can be comprehensively evaluated using lipopolysaccharide-stimulated BV2 microglial cells as a model system for neuroinflammatory responses [2]. In this protocol, BV2 murine microglial cells are maintained in Dulbecco's modified Eagle medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Cells are pretreated with varying concentrations of this compound for 1 hour before stimulation with LPS (0.5 μg/mL) for 24 hours. Cell viability is first confirmed using the MTT assay to ensure that observed effects are not attributable to cytotoxicity.

The anti-inflammatory effects are assessed through multiple parameters. Nitric oxide production is quantified by measuring nitrite accumulation in culture supernatants using the Griess reaction, with absorbance measured at 540 nm relative to a sodium nitrite standard curve [2]. Prostaglandin E₂ levels are determined using commercial ELISA kits according to manufacturer protocols. The expression of pro-inflammatory cytokines including IL-1β and TNF-α is analyzed at both mRNA and protein levels using reverse transcriptase-PCR and cytokine-specific ELISAs, respectively. Additionally, the protein expression of inducible enzymes iNOS and COX-2 is evaluated through Western blot analysis to investigate mechanistic aspects of this compound's anti-inflammatory action.

Molecular Mechanisms of Anti-inflammatory Action